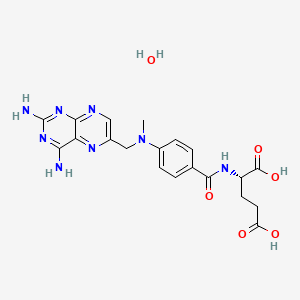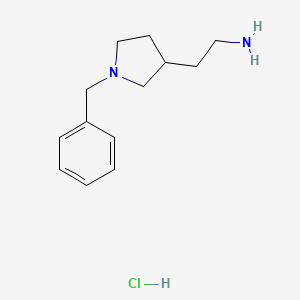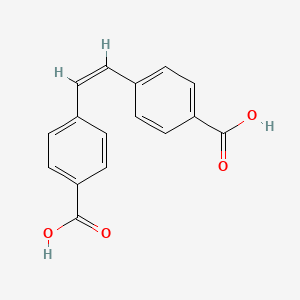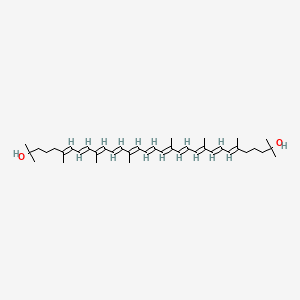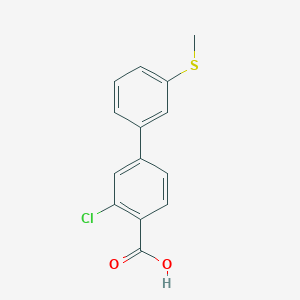
Aroclor 1268
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Arochlor 1268 and similar PCB mixtures involves direct chlorination of biphenyl under controlled conditions. This process yields a wide range of chlorinated biphenyls with varying degrees of chlorination and positional isomerism. High-resolution techniques such as gas-liquid chromatography, nuclear magnetic resonance, and mass spectrometry have been employed to characterize the major constituents of commercial PCB mixtures like Arochlor 1268 (Sissons & Welti, 1971).
Molecular Structure Analysis
The molecular structure of PCBs found in Arochlor 1268 includes biphenyl cores substituted with chlorine atoms at various positions, resulting in compounds with different degrees of chlorination. The distribution and characterization of PCB congeners in environmental samples from sites contaminated with Arochlor 1268 reveal the presence of octa- and nonachlorobiphenyl congeners, indicative of the high degree of chlorination characteristic of Arochlor 1268 (Kannan et al., 1997).
Chemical Reactions and Properties
PCBs in Arochlor 1268 exhibit a range of chemical reactions and properties, largely influenced by the degree of chlorination and the position of chlorine atoms on the biphenyl rings. These compounds are known for their stability and resistance to chemical and biological degradation, contributing to their persistence in the environment. The bioaccumulation and toxic potential of these compounds have been documented in biota collected at sites contaminated with Arochlor 1268, highlighting the environmental and health concerns associated with these chemicals (Kannan et al., 1998).
Aplicaciones Científicas De Investigación
Material de Referencia Certificado
Aroclor 1268 se utiliza como material de referencia certificado en isooctano {svg_1}. Es adecuado para técnicas como la Cromatografía Líquida de Alta Eficiencia (HPLC) y la Cromatografía de Gases (GC) {svg_2}. Esto permite a los científicos utilizar this compound como un estándar para la comparación en el análisis químico y la investigación.
Fluido Aislante Eléctrico
Los bifenilos policlorados (PCB), incluido this compound, se utilizaron principalmente como fluidos aislantes eléctricos en condensadores y transformadores {svg_3}. Esta aplicación aprovechó la estabilidad química y las propiedades aislantes eléctricas de los PCB.
Fluidos Hidráulicos, de Transferencia de Calor y Lubricantes
Los PCB también se utilizaron como fluidos hidráulicos, de transferencia de calor y lubricantes {svg_4}. Su estabilidad química y resistencia al calor los hicieron ideales para estas aplicaciones.
Plastificantes y Retardantes de Llama
Los PCB se mezclaron con otras sustancias químicas como plastificantes y retardantes de llama {svg_5}. Se utilizaron en una variedad de productos, incluidos masillas, adhesivos, plásticos y papel sin carbón.
Grasa para Válvulas de Tuberías de Gas de Alta Presión
This compound se utilizó en grasa para válvulas de tuberías de gas de alta presión como un 10% del constituyente de la grasa {svg_6}. Esta aplicación aprovechó las propiedades lubricantes de this compound.
Investigación Ambiental
This compound se utiliza en la investigación ambiental para estudiar la distribución y las fuentes de los PCB {svg_7}. Esto ayuda a los científicos a comprender el impacto ambiental y el comportamiento de los PCB.
Investigación Biológica
This compound se utiliza en la investigación biológica para estudiar los efectos de la exposición alimentaria en la reproducción, el crecimiento y la mortalidad en el visón {svg_8}. Esto ayuda a los científicos a comprender el impacto biológico de los PCB.
Safety and Hazards
Direcciones Futuras
The contamination of Arochlor 1268 has led to significant environmental concerns. Efforts are ongoing to assess the PCB patterns and concentrations in various environments to understand the extent of contamination and potential health risks . Future research will likely focus on further understanding the environmental distribution and toxicological effects of Arochlor 1268 .
Mecanismo De Acción
Target of Action
Arochlor 1268, a highly chlorinated PCB mixture, primarily targets the central nervous system . The compound’s interaction with this system can lead to various health effects.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the normal functioning of the central nervous system .
Biochemical Pathways
It is known that pcbs, in general, can affect various pathways, leading to a range of downstream effects .
Pharmacokinetics
Like other pcbs, it is likely that arochlor 1268 is absorbed and distributed throughout the body, metabolized to various extents, and excreted slowly, contributing to its persistence in the environment and bioaccumulation in organisms .
Result of Action
The molecular and cellular effects of Arochlor 1268’s action are diverse, given its impact on the central nervous system . It can lead to various health effects, including respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes .
Action Environment
Environmental factors significantly influence Arochlor 1268’s action, efficacy, and stability. The compound was released into the aquatic environment as a result of industrial activity . Its persistence in the environment and potential to bioaccumulate leads to widespread exposure and various health effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Arochlor 1268 involves the chlorination of biphenyl to form a mixture of polychlorinated biphenyls (PCBs). The mixture is then subjected to fractionation to isolate the Arochlor 1268 compound.", "Starting Materials": [ "Biphenyl", "Chlorine gas", "Catalyst (such as iron or aluminum chloride)" ], "Reaction": [ "Chlorination of biphenyl in the presence of a catalyst to form a mixture of PCBs", "Fractionation of the mixture to isolate Arochlor 1268" ] } | |
Número CAS |
11100-14-4 |
Fórmula molecular |
UVCB |
Peso molecular |
291.98 |
Sinónimos |
Polychlorinated biphenyl-68% chlorine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)
